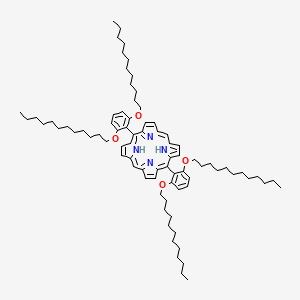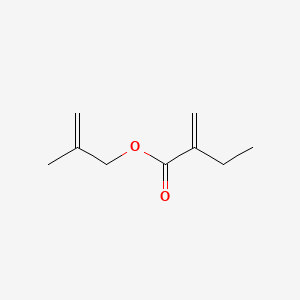
2-Methylallyl 2-ethylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylallyl 2-ethylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is a colorless liquid that typically has a fruity aroma . This compound is primarily used in the polymer industry as a specific stabilizer, adhesive, and additive in emulsion systems .
Vorbereitungsmethoden
2-Methylallyl 2-ethylacrylate can be synthesized through various methods. One common method involves the reaction between 2-methyl-2-propen-1-ol and various boronic acids under cross-coupling conditions . This reaction typically requires palladium as a catalyst and can be conducted under microwave heating to improve efficiency . Another method involves the reaction of 2-methylacrylic acid methyl ester with 2-ethylacrylic acid . This synthesis method is relatively simple but requires appropriate reaction conditions to ensure a high yield .
Analyse Chemischer Reaktionen
2-Methylallyl 2-ethylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and microwave heating . The major products formed from these reactions are typically alkenes and other derivatives . For example, cross-coupling reactions between 2-methyl-2-propen-1-ol and boronic acids can produce a wide range of alkenes with high functional group tolerance .
Wissenschaftliche Forschungsanwendungen
2-Methylallyl 2-ethylacrylate has several scientific research applications. In the field of chemistry, it is used as a monomer in the synthesis of high molecular weight polymers such as resins, adhesives, and coatings . In biology and medicine, it can be used as a stabilizer and additive in various formulations . In the industry, it is used in the production of high-performance materials and as an additive in emulsion systems .
Wirkmechanismus
The mechanism of action of 2-Methylallyl 2-ethylacrylate involves its ability to undergo various chemical reactions, such as cross-coupling reactions with boronic acids . These reactions typically involve the formation of a palladium complex, which facilitates the coupling of the 2-methylallyl group with the boronic acid . This process allows for the synthesis of a wide range of alkenes and other derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Methylallyl 2-ethylacrylate can be compared with other similar compounds, such as 2-methyl-2-propen-1-yl 2-methylenebutanoate and butanoic acid, 2-methylene-, 2-methyl-2-propenyl ester . These compounds share similar chemical structures and properties but may differ in their reactivity and applications . For example, 2-methyl-2-propen-1-yl 2-methylenebutanoate may have different reactivity in cross-coupling reactions compared to this compound .
Eigenschaften
CAS-Nummer |
67801-28-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methylprop-2-enyl 2-methylidenebutanoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h2,4-6H2,1,3H3 |
InChI-Schlüssel |
BARNBGGAMAZLDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



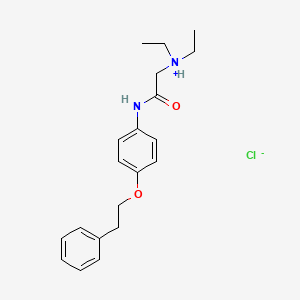
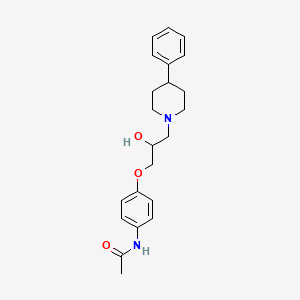
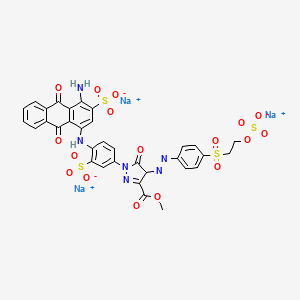

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
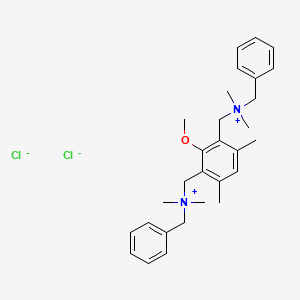

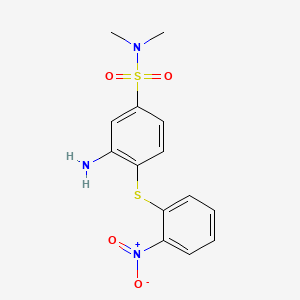
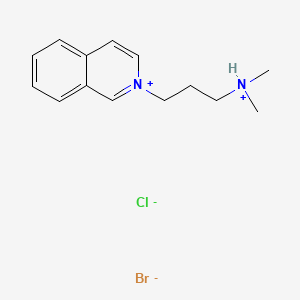
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

